(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate
Description
(9H-Fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate (CAS: 156939-65-0) is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its structure includes a methoxy(methyl)carbamoyl moiety attached to the carbamate nitrogen, making it a versatile intermediate in peptide synthesis and organic chemistry. The Fmoc group is widely used for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(24-2)18(22)11-20-19(23)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGVPALADLUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate typically involves the reaction of (9H-fluoren-9-yl)methanol with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Based Classification of Fmoc Carbamates
Fmoc carbamates vary primarily in their substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Stability
- The target compound (156939-65-0) contains a methoxy(methyl)carbamoyl group, which enhances steric hindrance, reducing unintended side reactions during peptide coupling .
- Fmoc-(4-aminobenzyl)carbamate () exhibits high yield (83%) in synthesis and is used to introduce aromatic amines into peptides, but its bulky benzyl group may limit solubility in nonpolar solvents .
- Fmoc-N-(6-aminohexyl)carbamate HCl () demonstrates moderate yield (45%) and is critical for introducing spacer arms in bioconjugates, though hygroscopicity due to the HCl salt requires careful handling .
Contradictions and Limitations
- Brominated analogues like Fmoc-(2-bromoethyl)carbamate (340187-12-4) are highly reactive alkylating agents but face toxicity concerns, limiting their use in vivo .
- Hydroxy-substituted derivatives (e.g., ’s 6-hydroxyhexyl carbamate) show improved solubility but require additional protection steps to prevent oxidation during synthesis .
Data Tables
Table 2: Spectroscopic Data Comparison
Biological Activity
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate is a synthetic compound notable for its unique structural features, including a fluorenyl group and a carbamate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.34 g/mol. The compound's structure can be represented as follows:
This structure contributes to its stability and reactivity, making it suitable for various synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorenyl group can intercalate into DNA, potentially affecting gene expression and cellular functions. The carbamate moiety may undergo hydrolysis, releasing active intermediates that can interact with enzymes and cellular proteins, thereby modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through mechanisms involving DNA intercalation and inhibition of cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in drug design for various diseases.
- Cellular Assays : Various cellular assays have demonstrated the compound's effects on cell viability and apoptosis, indicating its potential as a therapeutic agent.
Case Studies
- Antitumor Studies : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Enzyme Interaction : Research utilizing enzyme assays has indicated that this compound effectively inhibits proteases involved in cancer progression.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
